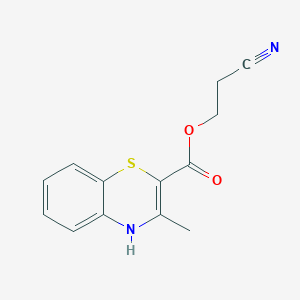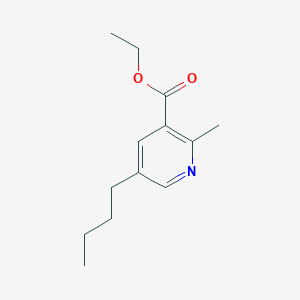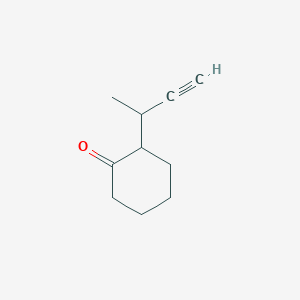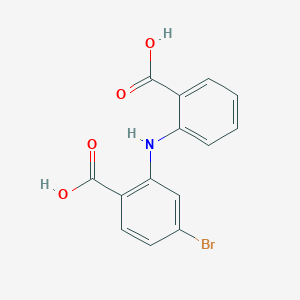
(4-Ethenylphenyl)cyanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Ethenylphenyl)cyanamide is an organic compound with the molecular formula C9H8N2 It is characterized by the presence of a cyanamide group (-C≡N) attached to a phenyl ring, which is further substituted with an ethenyl group (-CH=CH2)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethenylphenyl)cyanamide typically involves the reaction of 4-vinylbenzyl chloride with sodium cyanamide. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) under reflux conditions. The reaction mechanism involves the nucleophilic substitution of the chloride group by the cyanamide anion, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be utilized to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-Ethenylphenyl)cyanamide can undergo various types of chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The cyanamide group can be reduced to form primary amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of 4-ethenylbenzaldehyde or 4-ethenylbenzoic acid.
Reduction: Formation of 4-ethenylphenylamine.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
(4-Ethenylphenyl)cyanamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Ethenylphenyl)cyanamide is not well-documented. it is likely that the compound interacts with biological molecules through its cyanamide and ethenyl groups. The cyanamide group can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The ethenyl group may also participate in covalent bonding with biological targets.
Comparison with Similar Compounds
Similar Compounds
(4-Methylphenyl)cyanamide: Similar structure but with a methyl group instead of an ethenyl group.
(4-Ethylphenyl)cyanamide: Similar structure but with an ethyl group instead of an ethenyl group.
(4-Phenyl)cyanamide: Lacks the ethenyl group, only has the phenyl and cyanamide groups.
Uniqueness
(4-Ethenylphenyl)cyanamide is unique due to the presence of the ethenyl group, which imparts distinct chemical reactivity and potential applications compared to its analogs. The ethenyl group allows for additional functionalization and modification, making it a versatile compound in synthetic chemistry.
Properties
| 96388-70-4 | |
Molecular Formula |
C9H8N2 |
Molecular Weight |
144.17 g/mol |
IUPAC Name |
(4-ethenylphenyl)cyanamide |
InChI |
InChI=1S/C9H8N2/c1-2-8-3-5-9(6-4-8)11-7-10/h2-6,11H,1H2 |
InChI Key |
LHAUESSGZQDMBD-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=C(C=C1)NC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![9H-Carbazole, 9-[(ethenyloxy)methyl]-3-nitro-](/img/structure/B14354485.png)
